![molecular formula C28H29BrN2O2 B10908633 N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10908633.png)
N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a bromophenyl moiety, and a cyclopropanecarbohydrazide core, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzyloxy-5-bromophenyl Intermediate:
Cyclopropanecarbohydrazide Formation:
Condensation Reaction:
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production would require optimization of reaction conditions to ensure scalability, yield, and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: Benzyloxyphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
- N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE
- N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE
Uniqueness: The presence of the bromine atom in the bromophenyl group distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity profiles. This uniqueness can be leveraged in designing compounds with specific desired properties.
This detailed article should provide a comprehensive overview of N’~1~-{(Z)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C28H29BrN2O2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-(4-tert-butylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H29BrN2O2/c1-28(2,3)22-11-9-20(10-12-22)24-16-25(24)27(32)31-30-17-21-15-23(29)13-14-26(21)33-18-19-7-5-4-6-8-19/h4-15,17,24-25H,16,18H2,1-3H3,(H,31,32)/b30-17- |
InChI Key |
AMPJRDZJNIVXOZ-LQNQUEJISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B10908552.png)
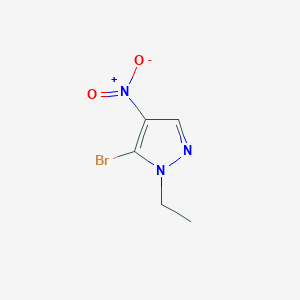
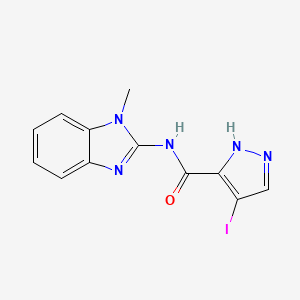
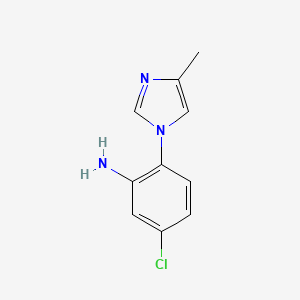
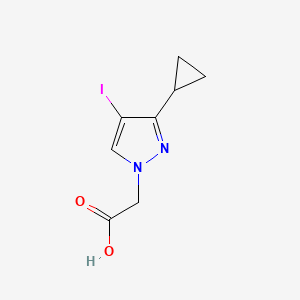

![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)
![2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10908602.png)
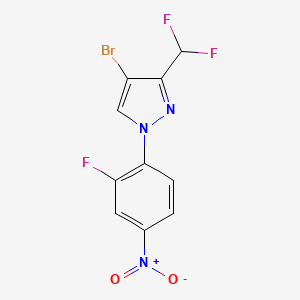
![ethyl (4-bromo-2-{(E)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B10908608.png)
![Methyl 4-carbamoyl-3-methyl-5-({[4-(pentan-2-yl)phenoxy]acetyl}amino)thiophene-2-carboxylate](/img/structure/B10908621.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908626.png)
![4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol](/img/structure/B10908628.png)

